molecular formula C17H22N2O2 B256097 N-(8-ethoxyquinolin-5-yl)-2-ethylbutanamide

N-(8-ethoxyquinolin-5-yl)-2-ethylbutanamide

Cat. No. B256097
M. Wt: 286.37 g/mol
InChI Key: LMZDGEYROJKOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-ethoxyquinolin-5-yl)-2-ethylbutanamide, also known as Etonitazene, is a synthetic opioid analgesic drug that was first synthesized in the 1950s. It belongs to the benzimidazole family of opioids and is structurally similar to fentanyl. Etonitazene is a potent analgesic that has been used in scientific research to study opioid receptors and pain pathways.

Mechanism of Action

N-(8-ethoxyquinolin-5-yl)-2-ethylbutanamide works by binding to the mu-opioid receptor in the brain and spinal cord, which leads to the activation of the G-protein pathway. This results in the inhibition of neurotransmitter release and the reduction of pain signals. N-(8-ethoxyquinolin-5-yl)-2-ethylbutanamide is a highly potent analgesic that is several times more potent than morphine.
Biochemical and Physiological Effects:
N-(8-ethoxyquinolin-5-yl)-2-ethylbutanamide has a number of biochemical and physiological effects that are similar to other opioids. It can cause respiratory depression, sedation, and euphoria. It can also cause nausea, vomiting, and constipation. N-(8-ethoxyquinolin-5-yl)-2-ethylbutanamide has been found to be highly addictive and has a high potential for abuse.

Advantages and Limitations for Lab Experiments

N-(8-ethoxyquinolin-5-yl)-2-ethylbutanamide has several advantages for use in lab experiments. It is highly potent and selective for the mu-opioid receptor, which makes it a useful tool for studying opioid receptors and pain pathways. However, N-(8-ethoxyquinolin-5-yl)-2-ethylbutanamide is highly addictive and has a high potential for abuse, which makes it difficult to use in lab experiments.

Future Directions

There are several future directions for the study of N-(8-ethoxyquinolin-5-yl)-2-ethylbutanamide. One area of research is the development of new opioid analgesics that are less addictive and have fewer side effects. Another area of research is the study of the immune system and the development of tolerance to opioids. Finally, there is a need for further research into the biochemical and physiological effects of N-(8-ethoxyquinolin-5-yl)-2-ethylbutanamide to better understand its mechanism of action and potential uses in medicine.

Synthesis Methods

N-(8-ethoxyquinolin-5-yl)-2-ethylbutanamide can be synthesized by the reaction of 2-ethylbutyryl chloride with 8-ethoxy-5-nitroquinoline in the presence of anhydrous aluminum chloride. The resulting intermediate is then reduced using palladium on carbon to form N-(8-ethoxyquinolin-5-yl)-2-ethylbutanamide.

Scientific Research Applications

N-(8-ethoxyquinolin-5-yl)-2-ethylbutanamide has been used in scientific research to study opioid receptors and pain pathways. It has been found to be a potent analgesic that is highly selective for the mu-opioid receptor. N-(8-ethoxyquinolin-5-yl)-2-ethylbutanamide has also been used to study the effects of opioids on the immune system and the development of tolerance to opioids.

properties

Product Name

N-(8-ethoxyquinolin-5-yl)-2-ethylbutanamide

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

N-(8-ethoxyquinolin-5-yl)-2-ethylbutanamide

InChI

InChI=1S/C17H22N2O2/c1-4-12(5-2)17(20)19-14-9-10-15(21-6-3)16-13(14)8-7-11-18-16/h7-12H,4-6H2,1-3H3,(H,19,20)

InChI Key

LMZDGEYROJKOJW-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=C2C=CC=NC2=C(C=C1)OCC

Canonical SMILES

CCC(CC)C(=O)NC1=C2C=CC=NC2=C(C=C1)OCC

Origin of Product

United States

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